molecular formula C6H11N5 B175717 4-(1H-Tetrazol-5-YL)piperidine CAS No. 112626-97-8

4-(1H-Tetrazol-5-YL)piperidine

Cat. No. B175717
M. Wt: 153.19 g/mol
InChI Key: FNVMYJMQMQSCHW-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-5-yl)-piperidine is a chemical compound containing a piperidine ring and a tetrazole group. It is commonly used in the pharmaceutical industry as a building block for the synthesis of various drugs, particularly in the development of medications for cardiovascular and central nervous system disorders .


Molecular Structure Analysis

The molecular formula of 4-(1H-Tetrazol-5-yl)-piperidine is C6H11N5 . It has a molecular weight of 153.19 . The structure consists of a piperidine ring and a tetrazole group .


Physical And Chemical Properties Analysis

4-(1H-Tetrazol-5-yl)-piperidine is a solid at room temperature . It has a molecular weight of 153.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be found in specialized chemical databases.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Novel Compounds : Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) synthesized a series of novel heterocyclic compounds containing tetrazoles and piperidine, which exhibited good antimicrobial activity, potentially offering new lead molecules for drug development (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Bioisosteric Studies

  • Investigation of Bioisosteres : Moltzen, Pedersen, Bogeso, Meier, Frederiksen, Sanchez, and Løve Lembøl (1994) explored bioisosteres of arecoline, where tetrazole-5-yl group substituted piperidine derivatives showed muscarinic activity, highlighting potential in treating neurological disorders (Moltzen et al., 1994).

Structural and Molecular Studies

  • Molecular Structure Investigations : Shawish, Soliman, Haukka, Dalbahi, Barakat, and El‐Faham (2021) conducted molecular structure investigations of s-triazine derivatives incorporating piperidine, providing insights into intermolecular interactions and electronic properties (Shawish et al., 2021).

Antiproliferative and Tubulin Inhibition

  • Antiproliferative Agents : Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, and Hamel (2014) discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents acting as tubulin inhibitors, indicating potential in cancer therapy (Krasavin et al., 2014).

In Vitro Studies and Biological Agents

  • Synthesis of Potent Biological Agents : Megha, Bodke, and Shanavaz (2023) synthesized tetrazole substituted piperidine derivatives with significant antibacterial and anti-TB activities, underlining their potential as powerful biological agents (Megha, Bodke, & Shanavaz, 2023).

properties

IUPAC Name

4-(2H-tetrazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVMYJMQMQSCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626243
Record name 4-(2H-Tetrazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Tetrazol-5-YL)piperidine

CAS RN

112626-97-8
Record name 4-(2H-Tetrazol-5-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112626-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2H-Tetrazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Tetrazol-5-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PD Alexakos, DJ Wardrop - The Journal of Organic Chemistry, 2019 - ACS Publications
An efficient, one-pot method for the preparation of 5-(1-hydroxyalkyl)tetrazoles is reported. N-Morpholinomethyl-5-lithiotetrazole, generated by the deprotonation of 4-(N-tetrazolylmethyl)…
Number of citations: 13 pubs.acs.org

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